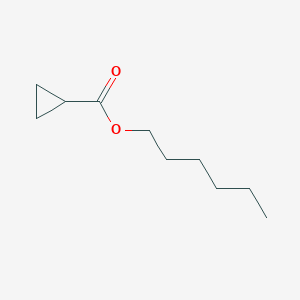
Hexyl cyclopropanecarboxylate
Übersicht
Beschreibung
Hexyl cyclopropanecarboxylate is the hexyl ester derivative of Cyclopropanecarboxylic Acid . It’s used in the synthesis of substituted 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones as potent PARP-1 inhibitors .
Synthesis Analysis
The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane . Further, the oxidation step converts the cyclopropane to the final product, cyclopropanecarboxylic acid .Molecular Structure Analysis
Cyclopropanecarboxylate, a component of Hexyl cyclopropanecarboxylate, is a monobasic carboxylic acid that consists of a cyclopropane fused to a carboxylic acid group . The cyclopropane ring, a three-membered carbon ring, is noteworthy for its exceptional strain, as the ideal bonding angle for an sp3 carbon atom is approximately 109.5°, but the angle in a cyclopropane ring is forced to be 60° .Chemical Reactions Analysis
Cyclopropane and its derivatives have found interesting applications in catalysis and are playing an increasing role in drug discovery . They have shown to be excellent biorthogonal chemical reporters .Physical And Chemical Properties Analysis
In its pure form, cyclopropanecarboxylic acid, a component of Hexyl cyclopropanecarboxylate, is a colorless, crystalline substance that exhibits a characteristic acidic smell . The compound has a molecular weight of 86.09 g/mol and has a melting point of 48-52°C . Moreover, its boiling point stands at 173-174°C, indicative of a relatively low volatility .Wissenschaftliche Forschungsanwendungen
Synthesis of Plant Growth Hormone Analogs : A study by Pirrung, Dunlap, and Trinks (1989) focused on synthesizing optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analog of the plant growth hormone ethylene. This synthesis has applications in affinity purification and antibody generation (Pirrung, Dunlap, & Trinks, 1989).
Building Blocks in Organic Synthesis : Reissig (1988) discussed how donor-acceptor-substituted cyclopropanes serve as versatile building blocks in organic synthesis, enabling the creation of polyfunctional compounds, carbocycles, and heterocyclic systems (Reissig, 1988).
Development of Bioactive Compounds : Kazuta, Matsuda, and Shuto (2002) developed chiral cyclopropane units to create conformationally restricted analogs of histamine, potentially improving biological activity and enabling new bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Ring-Opening Reactions : Emmett and Kerr (2011) studied the ring-opening reactions of cyclopropane hemimalonates with indole nucleophiles, highlighting their utility in producing useful adducts with intact carboxylic acid groups (Emmett & Kerr, 2011).
Metabolism in Obesity and Kidney Disease : A study by Mika et al. (2016) found elevated levels of cyclopropaneoctanoic acid 2-hexyl in the serum of obese patients and those with chronic kidney disease, suggesting a link to high serum triacylglycerol concentrations (Mika et al., 2016).
Mechanisms in Organic Reactions : Sandbeck, Markewich, and East (2016) clarified the carbocation rearrangement mechanism using quantum-chemical computations, which is crucial for predicting product distributions in organic reactions, including petroleum modification (Sandbeck, Markewich, & East, 2016).
Fatty Acid Composition in Obesity : Śledziński et al. (2013) observed a decrease in cyclopropaneoctanoic acid 2-hexyl in the adipose tissue and serum of obese women, indicating a change in fatty acid composition associated with obesity (Śledziński et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
hexyl cyclopropanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-8-12-10(11)9-6-7-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYCGNMYMRDZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl cyclopropanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



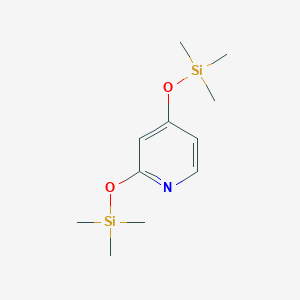
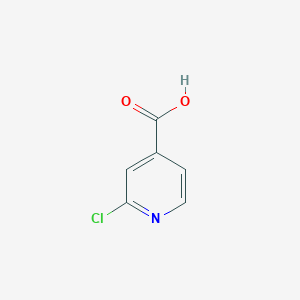
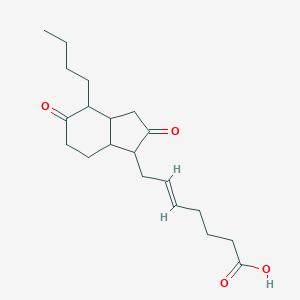
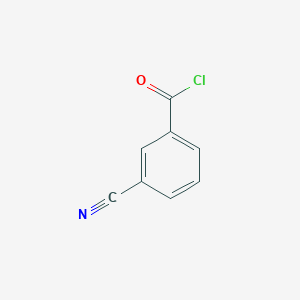
![Tert-butyl (2E)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B31206.png)
![(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B31209.png)
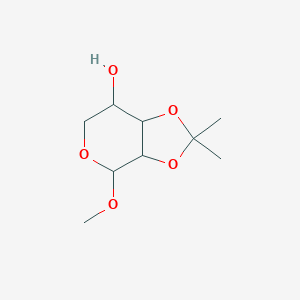
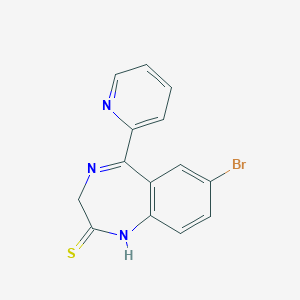
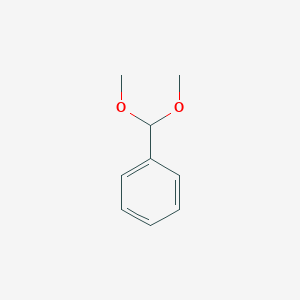
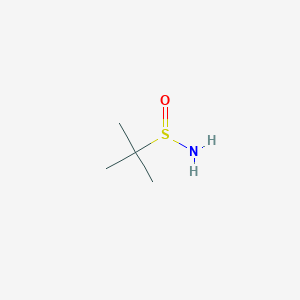
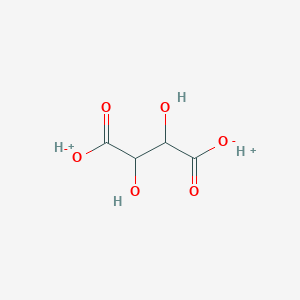
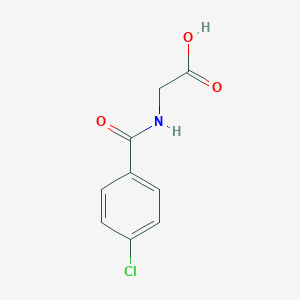
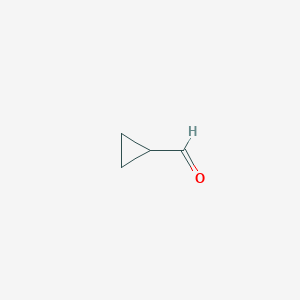
![Dinaphtho[2,1-b:1',2'-d]furan](/img/structure/B31230.png)